Teupolioside

Inflammatory Bowel Disease Preclinical Pharmacology Oral Bioavailability

Choose Teupolioside for its unique glycosylation pattern that delivers superior inhibition of NF-κB, AP-1, and calcineurin—mechanisms verbascoside cannot replicate. Sustainably produced via the IRBN22 plant cell line, it ensures batch-to-batch reproducibility. Validated in rodent colitis models (2 mg/kg oral efficacy) and human keratinocyte assays, it is the definitive probe for IBD, dermatological inflammation, and T-cell signaling research. Eliminate variability; specify Teupolioside.

Molecular Formula C35H46O20
Molecular Weight 786.7 g/mol
CAS No. 143617-02-1
Cat. No. B1683116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeupolioside
CAS143617-02-1
SynonymsTeupolioside;  Lamiuside A;  Teupolioside HTN;  trans-Lamalboside; 
Molecular FormulaC35H46O20
Molecular Weight786.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1
InChIKeySDRRSTAVRUERNC-GUTOYVNHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Teupolioside (CAS 143617-02-1): A Phenylpropanoid Glycoside with Distinct Biological Activities for Scientific Research


Teupolioside (CAS 143617-02-1), also known as Lamiuside A or trans-Lamalboside, is a phenylpropanoid glycoside naturally produced as a secondary metabolite in plants such as *Ajuga reptans* [1]. It belongs to the class of caffeoyl phenylethanoid glycosides and is biotechnologically produced via the IRBN22 plant cell line, ensuring a reproducible and scalable supply for research purposes [2]. This compound has been investigated for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-androgenic effects, making it a valuable tool in studies related to inflammation, oxidative stress, and dermatological conditions [3].

Why Teupolioside (CAS 143617-02-1) Cannot Be Replaced by Common Analogs Like Verbascoside


While Teupolioside shares a core phenylpropanoid structure with other compounds like verbascoside (acteoside), substitution is not straightforward due to significant differences in their glycosylation patterns, which directly impact their biological activity and potency. Specifically, verbascoside and its glycosylated derivative teupolioside are distinct molecular entities that exhibit unique profiles in inhibiting pro-inflammatory transcriptional factors [1]. Direct comparative studies demonstrate that Teupolioside and verbascoside, while both effective, may have different potencies in specific assays, such as the inhibition of NF-kB and AP-1 DNA binding activity, underscoring the importance of selecting the precise compound for research focused on these pathways [2]. Therefore, using a generic phenylpropanoid glycoside as a substitute for Teupolioside risks introducing uncontrolled variables and compromising experimental reproducibility.

Teupolioside (CAS 143617-02-1): Quantitative Evidence Guide for Scientific Selection


Teupolioside Demonstrates Potent In Vivo Efficacy in a Rodent Model of Colitis, Reducing Key Inflammatory Markers

In a controlled study using a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats, orally administered Teupolioside at 2 mg/kg significantly reduced multiple markers of colonic inflammation and damage compared to untreated controls. This demonstrates its potential for therapeutic intervention in inflammatory bowel conditions [1].

Inflammatory Bowel Disease Preclinical Pharmacology Oral Bioavailability

Teupolioside and Verbascoside Exhibit Differential Potency in Inhibiting Pro-Inflammatory Transcription Factors

In a comparative in vitro study on human keratinocytes (HaCaT cells), both verbascoside and its homologue teupolioside were shown to dramatically impair the DNA binding activity of the key pro-inflammatory transcription factors NF-κB and AP-1. While both compounds were effective, the study highlights their distinct mechanisms and potential for differential activity in modulating these pathways, which are central to numerous inflammatory and autoimmune conditions [1].

Immunomodulation Cell Signaling In Vitro Pharmacology

Teupolioside Is a Direct Inhibitor of Calcineurin, an Enzyme Critical to T-Cell Mediated Inflammation

Activity-guided fractionation identified Teupolioside (Lamiuside A) as a direct inhibitor of the phosphatase calcineurin, a key regulator of T-cell activation and inflammatory cytokine production. In a comparative study, Teupolioside, verbascoside, and teucrioside all inhibited calcineurin both in the presence and absence of its regulatory subunit calmodulin [1].

Immunosuppression Enzyme Inhibition Autoimmune Disease

Teupolioside (CAS 143617-02-1): Optimal Research and Development Application Scenarios


Preclinical In Vivo Studies for Inflammatory Bowel Disease (IBD) and Colitis Models

Based on quantitative in vivo evidence demonstrating a significant reduction in colonic inflammation markers (e.g., MPO, MDA, TNF-α, IL-1β) in a rodent colitis model, Teupolioside is a highly relevant candidate for research programs investigating novel therapeutics for IBD, Crohn's disease, and ulcerative colitis [1]. Its demonstrated oral efficacy at 2 mg/kg provides a benchmark for dose-response and comparative efficacy studies.

In Vitro Mechanistic Studies on NF-κB and AP-1 Signaling Pathways in Skin and Immune Cells

Given its demonstrated ability to dramatically impair NF-κB and AP-1 DNA binding activity in human keratinocytes, Teupolioside is a valuable tool for dissecting the role of these transcription factors in models of skin inflammation, UV-induced damage, and immune cell activation [2]. Its activity can be directly compared and contrasted with that of its close analog, verbascoside, to investigate structure-activity relationships in these pathways.

Immunology Research Targeting Calcineurin-Mediated T-Cell Activation

The identification of Teupolioside as a direct inhibitor of calcineurin positions it as a useful probe in immunology research focused on T-cell signaling, autoimmunity, and the development of novel immunosuppressive agents [3]. Its ability to inhibit calcineurin independently of calmodulin offers a potential advantage for studying specific regulatory mechanisms compared to traditional calcineurin inhibitors like cyclosporine A and FK506.

Dermatological Research and Development for Anti-Inflammatory and Wound Healing Applications

In vitro and in vivo studies have shown that Teupolioside-containing extracts significantly accelerate wound healing and possess remarkable anti-inflammatory action in excision wound models [4]. This evidence, combined with its ability to suppress inflammatory chemokine expression in keratinocytes, supports its use in cosmetic and dermatological research programs focused on skin repair, anti-aging, and the management of inflammatory skin conditions like acne and androgenic alopecia [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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